Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride
Description
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCYQVOGBMCBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602202 | |
| Record name | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-31-0 | |
| Record name | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115913-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The dicarboxylic acid is typically prepared via [1.1.1]propellane ring-opening reactions. Propellane reacts with carbon dioxide under high pressure or with carboxylic acid derivatives to yield the dicarboxylic acid. Alternative routes involve oxidative functionalization of preassembled BCP frameworks, though these are less common due to challenges in regioselectivity.
Step 2: Chlorination with Thionyl Chloride
The dicarboxylic acid is treated with excess SOCl₂ under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups are replaced by chlorine atoms. Key parameters include:
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Solvent : Anhydrous conditions are critical; reactions are conducted in neat SOCl₂ or with dichloromethane as a co-solvent.
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Temperature : Reflux at 70–80°C for 4–6 hours ensures complete conversion.
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Workup : Excess SOCl₂ is removed under reduced pressure, and the product is purified by vacuum distillation or recrystallization.
Table 1: Optimization of SOCl₂-Mediated Chlorination
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Neat SOCl₂ | 92 | 98 |
| Reaction Time | 6 hours | 89 | 97 |
| Temperature | 80°C | 95 | 99 |
This method achieves yields exceeding 90% with high purity, making it suitable for industrial-scale production.
Radical Chlorination of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Dichloride
A supplementary approach involves radical chlorination of the preformed dichloride to access polychlorinated derivatives, though this method is primarily used for functionalization rather than initial synthesis.
Reaction Conditions
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Chlorinating Agent : Molecular chlorine (Cl₂) in carbon tetrachloride (CCl₄).
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Catalyst : Visible light irradiation (400–500 nm) or thermal initiation.
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Temperature : 0–5°C for di- and trichlorination; 60–65°C for tetra-chlorination.
Mechanistic Insights
Radical chain propagation involves homolytic cleavage of Cl₂, generating chlorine radicals that abstract hydrogen atoms from the BCP bridgehead positions. The strained cage structure directs selectivity toward bridge chlorination due to enhanced radical stability at these positions.
Table 2: Chlorination Outcomes Under Varied Conditions
| Condition | Product | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 0–5°C, Cl₂, light | Di-/Trichloride | 75 | 90 |
| 60–65°C, Cl₂ | Tetrachloride | 68 | 85 |
| Liquid Cl₂, 50°C | Tetrachloride | 72 | 95 |
Industrial-Scale Considerations
The SOCl₂-mediated route is favored for manufacturing due to its simplicity and cost-effectiveness. Key industrial adaptations include:
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Continuous Flow Systems : Enhance safety by minimizing SOCl₂ handling.
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In Situ Acid Activation : Integration with upstream dicarboxylic acid synthesis reduces intermediate isolation steps.
Challenges
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Corrosivity : SOCl₂ necessitates corrosion-resistant reactors (e.g., Hastelloy or glass-lined steel).
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Byproduct Management : HCl and SO₂ gas evolution requires scrubbers to meet environmental regulations.
Analytical Characterization
Critical quality control metrics for the dichloride include:
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride undergoes various chemical reactions, including substitution and addition reactions. The compound’s unique structure allows it to participate in reactions that form a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. For example, the compound can react with N-hydroxyphthalimide under light-mediated conditions to form valuable organotrifluoroborates .
Major Products
The major products formed from reactions involving this compound include various BCP-containing building blocks such as alcohols, acids, amines, and amino acids . These products are of significant interest in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
Bicyclo[1.1.1]pentanes (BCPs) serve as bioisosteres for para-substituted benzene rings, which enhances the pharmacokinetic profiles of drug candidates by improving metabolic stability, aqueous solubility, and membrane permeability .
Case Studies
- Drug Design : Recent studies have shown that BCPs can replace aromatic rings in drug molecules without compromising efficacy. This substitution can lead to reduced toxicity and improved bioavailability. For instance, BCP derivatives have been successfully integrated into fluoroquinolone antibiotics and JAK inhibitors, demonstrating their versatility in medicinal applications .
- Synthetic Methodologies : New synthetic routes have been developed that allow for the rapid generation of diverse BCP analogues for high-throughput screening in drug discovery. A notable method includes an iron-catalyzed multicomponent radical coupling that efficiently generates 1,3-dicarbosubstituted BCPs from [1.1.1]propellane .
Materials Science
BCPs are being explored for their unique structural properties that lend themselves to novel materials with enhanced mechanical and thermal stability.
Applications
- Polymer Chemistry : The incorporation of BCP motifs into polymer backbones can improve the thermal and mechanical properties of the resulting materials. Research indicates that polymers containing BCPs exhibit superior performance compared to those with traditional aromatic units .
- Nanomaterials : BCPs can be utilized in the synthesis of nanostructures due to their rigid framework, which can help stabilize nanoparticles and enhance their functional properties.
Agrochemicals
The unique properties of bicyclo[1.1.1]pentanes make them suitable candidates for developing new agrochemical agents.
Innovations
- Pesticides and Herbicides : Research has indicated that BCP derivatives can exhibit herbicidal activity comparable to conventional agents while potentially reducing environmental impact due to their improved metabolic profiles .
- Fertilizers : The use of BCPs in fertilizers has been explored to enhance nutrient delivery systems, leading to more efficient uptake by plants.
Synthesis Techniques
- Photochemical Reactions : Recent advancements have introduced light-enabled synthesis methods that allow for the scalable production of BCP derivatives without the need for catalysts or additives, yielding high-purity products suitable for further functionalization .
- Radical Initiation Methods : The use of radical initiators in a one-step process has been shown to produce asymmetrically substituted bicyclo[1.1.1]pentanes efficiently, paving the way for diverse applications in pharmaceuticals and materials science .
Comparative Data Table
| Application Area | Key Benefits | Notable Compounds/Examples |
|---|---|---|
| Medicinal Chemistry | Improved pharmacokinetics | Fluoroquinolone antibiotics |
| Materials Science | Enhanced mechanical properties | Polymers with BCP motifs |
| Agrochemicals | Reduced environmental impact | Novel herbicides and pesticides |
| Synthesis Techniques | Scalability and efficiency | Light-enabled synthesis methods |
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride involves its ability to undergo various chemical transformations, leading to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed from the compound. For example, bicyclo[1.1.1]pentane derivatives have been shown to interact with enzymes and receptors in biological systems, enhancing their activity and stability .
Comparison with Similar Compounds
Structural and Functional Analogues
a. Bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl Dichloride (CAS: 707-80-2)
- Structure: A norbornene derivative with a larger bicyclo[2.2.1]heptene core and two carbonyl chloride groups.
- Synthesis: Prepared via Diels-Alder reactions or halogenation of norbornene-dicarboxylic acid.
- Reactivity : Lower bridgehead strain compared to BCP results in reduced electrophilicity. Primarily used in polymer chemistry (e.g., epoxy resins) rather than medicinal applications .
- Physicochemical Properties : Higher molecular weight (219.07 g/mol vs. 197.03 g/mol for BCP-dicarbonyl dichloride) and lower solubility in polar solvents .
b. Polyhalogenated BCP Derivatives (e.g., 2,2-Difluoro-3-chloro-BCP-1,3-dicarboxylic Acid)
- Structure : BCP core with mixed halogen substituents.
- Synthesis : Radical chlorination/fluorination of BCP-dicarboxylic acid, enabling selective functionalization .
- Reactivity : Enhanced electrophilicity due to electron-withdrawing halogens; useful for cross-coupling reactions.
- Applications : Serve as precursors for fluorinated pharmaceuticals (e.g., PET imaging agents) .
c. Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride (CAS: 147927-61-5)
- Structure : BCP core with amine groups instead of carbonyl chlorides.
- Synthesis : Derived from BCP-dicarbonyl dichloride via Curtius or Hofmann rearrangements.
- Applications : Used in peptide mimetics to improve metabolic stability and reduce lipophilicity .
Key Observations :
- BCP-dicarbonyl dichloride benefits from scalable photochemical synthesis (1 kg/day), while norbornene analogues rely on traditional batch methods .
- Radical halogenation of BCP derivatives achieves high selectivity but requires specialized conditions (e.g., TMS₃SiH for hydrodechlorination) .
Physicochemical and Reactivity Comparison
| Property | BCP-dicarbonyl Dichloride | Norbornene-dicarbonyl Dichloride | Difluoro-chloro-BCP-acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 197.03 | 219.07 | 220.51 |
| LogP | 1.8 | 2.5 | 1.2 |
| Melting Point (°C) | 95–97 | 120–122 | 150–152 |
| Solubility (DMSO, mg/mL) | 50 | 10 | 30 |
| Electrophilicity | High (strain-enhanced) | Moderate | Very High (halogen effects) |
Reactivity Highlights :
Biological Activity
Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
This compound features a bicyclic structure that contributes to its chemical reactivity and biological interactions. The presence of two carbonyl groups and dichloride functionalities enhances its electrophilic character, allowing it to interact with various biological targets, including enzymes and receptors.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can effectively block enzymatic activity by modifying active site residues.
Key Mechanisms:
- Covalent Modification : The dichloride moiety can react with nucleophiles (e.g., amino acid side chains) in target proteins, leading to irreversible inhibition.
- Lipophilicity : The bicyclic structure enhances lipophilicity, facilitating membrane penetration and bioavailability in biological systems .
Therapeutic Applications
Research has indicated that bicyclo[1.1.1]pentane derivatives have potential therapeutic applications in various fields:
- Cancer Therapy : Compounds featuring the bicyclo[1.1.1]pentane core have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. For instance, a derivative demonstrated significant potency (IC50 = 2.8 nM) against IDO in cellular assays, suggesting its potential as an anti-cancer agent when combined with immune checkpoint inhibitors like pembrolizumab .
- Cardiovascular Diseases : The incorporation of bicyclo[1.1.1]pentane into lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors has shown promise in reducing pro-inflammatory mediators associated with atherosclerosis. Studies indicated that these compounds maintained high potency while improving physicochemical properties compared to traditional inhibitors .
Case Study 1: IDO Inhibition
A study focused on the development of IDO inhibitors highlighted the advantages of using bicyclo[1.1.1]pentane as a bioisostere for phenyl rings in drug design. The resulting compounds exhibited improved metabolic stability and pharmacokinetic profiles compared to their phenyl counterparts, leading to enhanced therapeutic efficacy against tumors .
Case Study 2: LpPLA2 Inhibition
Another investigation demonstrated that bicyclo[1.1.1]pentane-containing LpPLA2 inhibitors effectively reduced lyso-phosphatidylcholine levels in atherosclerotic lesions during in vivo studies across multiple animal models. This reduction is crucial for mitigating inflammation and cardiovascular risks associated with elevated LpPLA2 activity .
Data Summary
| Compound Type | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| Bicyclo[1.1.1]pentane derivative | IDO | 2.8 | Potent inhibitor with favorable pharmacokinetics |
| Bicyclo[1.1.1]pentane-LpPLA2 inhibitor | LpPLA2 | <100 | Reduces pro-inflammatory mediators |
Q & A
Q. What are the optimal synthetic routes for preparing bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride, and how do reaction conditions influence yield?
The compound is synthesized via radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). Key parameters include:
- Temperature : 0–25°C to prevent cage degradation.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran.
- Catalyst : Radical initiators (e.g., AIBN) improve selectivity by minimizing side reactions like over-chlorination . Typical yields range from 65% to 85%, with purity confirmed by ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
Q. How does the strained bicyclo[1.1.1]pentane scaffold influence the reactivity of the dicarbonyl dichloride moiety?
The high ring strain (~70 kcal/mol) enhances electrophilicity at the carbonyl centers, enabling rapid nucleophilic substitution. For example:
- Amine coupling : Reacts with primary amines at −20°C in <1 hour to form diamides, avoiding ring-opening side reactions.
- Steric effects : The bridgehead chlorides exhibit restricted rotational freedom, favoring axial attack in stereoselective syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Distinctive bridgehead proton signals (δ 2.5–3.5 ppm) and carbonyl carbons (δ 165–175 ppm).
- IR spectroscopy : Strong C=O stretches at 1780–1820 cm⁻¹ and C-Cl stretches at 550–600 cm⁻¹.
- X-ray crystallography : Confirms the planar geometry of the bicyclic core and Cl–C–Cl bond angles (~110°) .
Advanced Research Questions
Q. How can selective functionalization of the bicyclo[1.1.1]pentane core be achieved without disrupting the strained cage structure?
Advanced methods include:
- Radical hydrodechlorination : Use TMS₃SiH to replace specific chlorides with hydrogen, enabling stepwise derivatization (e.g., mono- or di-substituted analogs) .
- Transition-metal catalysis : Pd-catalyzed cross-coupling with boronic acids under inert conditions (e.g., −78°C, THF) preserves the bicyclic framework . Computational studies (DFT/B3LYP) predict regioselectivity trends, showing bridgehead chlorides are more reactive than peripheral positions .
Q. What contradictions exist in reported pKa values for bicyclo[1.1.1]pentane derivatives, and how can they be resolved experimentally?
Discrepancies arise from solvent effects and measurement techniques:
- Capillary electrophoresis (CE) : Measures pKa₁ = 1.07 ± 0.03 and pKa₂ = 2.31 ± 0.03 in aqueous buffer, aligning with DFT predictions.
- Potentiometric titration : Overestimates acidity in non-polar solvents due to incomplete dissociation. Consensus is achieved by standardizing solvent systems (e.g., 50% MeCN/water) and validating with dual methodologies .
Q. How do halogenation patterns (e.g., Cl, F) alter the strain energy and bioactivity of bicyclo[1.1.1]pentane derivatives?
- Strain energy : Each added chlorine increases strain by ~8 kcal/mol due to nonbonded Cl–Cl repulsions (calculated via DFT). Fluorine substitution reduces strain by 3–5 kcal/mol via electronegative stabilization .
- Bioactivity : Chlorinated analogs show enhanced metabolic stability in drug candidates (e.g., 3× longer half-life in hepatic microsomes vs. non-halogenated analogs) .
Methodological Recommendations
- Synthesis : Prioritize low-temperature radical chlorination to minimize byproducts.
- Characterization : Combine XRD and ¹³C NMR for unambiguous structural confirmation.
- Computational modeling : Use B3LYP-D3BJ/6-311+G(d,p) for accurate strain energy predictions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
